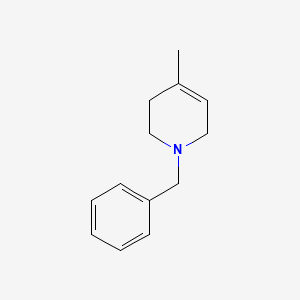

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-4-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIZSVUTUWPHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423620 | |

| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32018-56-7 | |

| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reduction of N-Benzylpyridinium Salts

The most common and efficient synthetic route to this compound involves the selective reduction of N-benzylpyridinium salts. This method typically uses borohydride reagents under controlled temperature conditions to achieve high yields and purity.

-

- Potassium borohydride (KBH4) in methanol at approximately -5°C has been shown to provide superior yields (~90%) compared to sodium borohydride (NaBH4), which yields around 80% under similar conditions. The milder reactivity of KBH4 minimizes side reactions and improves product purity.

- Sodium borohydride in methanol is also widely used but may lead to slightly lower yields and more side products due to its higher reactivity.

Reaction Overview:

$$

\text{N-benzylpyridinium salt} \xrightarrow[\text{MeOH, -5°C}]{\text{KBH}_4} \text{this compound}

$$-

- High selectivity for partial reduction.

- Mild reaction conditions.

- Scalable for industrial production.

Multi-Step Synthetic Routes via Piperidine Intermediates

Alternative synthetic routes involve multi-step processes starting from 3-amino-4-methylpyridine or related pyridine derivatives. These methods include protection, quaternization, partial reduction, hydrolysis, and reductive amination steps.

-

- Protection of amino groups using dimethyl carbonate and potassium tert-butoxide in tetrahydrofuran.

- Quaternization of the pyridine nitrogen with benzyl bromide or benzyl chloride in toluene.

- Partial reduction of the quaternized pyridine to 1,2,5,6-tetrahydropyridine using sodium borohydride in methanol.

- Hydrolysis under acidic conditions (e.g., hydrochloric acid and acetic acid mixture) to open the tetrahydropyridine ring.

- Reductive amination with methylamine in the presence of titanium(IV) tetraisopropoxide and sodium borohydride to form the piperidine derivative.

- Resolution of racemic mixtures using resolving agents like dibenzoyl-L-tartaric acid to obtain enantiomerically enriched products.

-

- Multiple protection and deprotection steps increase complexity.

- Use of hazardous reagents such as lithium aluminum hydride and platinum oxide, which pose safety and cost challenges.

- Low overall yields reported (as low as 13.6% in some processes).

- Extensive use of column chromatography for purification, limiting scalability.

Hydrolysis and Reductive Amination Route

A patented method describes hydrolyzing 1-benzyl-4-methyl-5-alkoxy-1,2,3,6-tetrahydropyridine derivatives under acidic conditions to yield 1-benzyl-4-methylpiperidin-3-one, followed by reductive amination with methylamine.

-

- Hydrolysis with inorganic acids such as hydrochloric acid or organic acids like acetic acid.

- Reductive amination using methylamine and a reductant (e.g., sodium borohydride).

-

- Avoids some hazardous reagents.

- Provides a route to functionalized derivatives.

-

- Preparation of 1-benzyl-5-methoxy-4-methyl-1,2,3,6-tetrahydropyridine via quaternization of 3-methoxy-4-methylpyridine followed by reduction with sodium borohydride in methanol at 10–25°C.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Reduction of N-benzylpyridinium salts with KBH4 | KBH4, MeOH, -5°C | ~90 | High yield, mild conditions | Requires low temperature control |

| Reduction with NaBH4 | NaBH4, MeOH, ambient to low temperature | ~80 | Simple reagents | Lower yield, more side reactions |

| Multi-step via piperidine intermediates | Protection, quaternization, NaBH4 reduction, hydrolysis, reductive amination | 13.6–40 | Access to enantiomerically pure compounds | Complex, hazardous reagents, low yield, costly |

| Hydrolysis and reductive amination | Acid hydrolysis, methylamine, reductant (NaBH4) | Not specified | Avoids some hazardous reagents | Multi-step, requires careful control |

Research Findings and Notes

- The use of potassium borohydride in methanol at sub-zero temperatures is currently the most efficient and practical method for synthesizing this compound, providing high yields and purity with relatively simple workup procedures.

- Multi-step synthetic routes, while offering access to chiral derivatives and functionalized analogs, suffer from low overall yields, safety concerns due to hazardous reagents, and scalability issues.

- Hydrolysis followed by reductive amination offers a viable alternative for functionalized derivatives but requires careful optimization of acidic and reductive conditions.

- Industrial production methods are often proprietary but generally optimize the borohydride reduction approach for scale-up, focusing on maximizing yield and minimizing hazardous reagent use.

- Spectroscopic data (mass spectrometry, NMR) confirm the structure and purity of the synthesized compound, with major mass peaks at m/z 91, 172, and 187, consistent with the molecular weight of 187.28 g/mol.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it can cross the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) to produce neurotoxic metabolites . These metabolites selectively target dopaminergic neurons, leading to neurodegeneration and symptoms similar to Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

- Molecular Formula : C₁₃H₁₇N

- Molecular Weight : 187.28 g/mol

- CAS Number : 32018-56-7

- Physicochemical Properties :

Applications: Primarily used as a pharmaceutical intermediate or organic synthesis reactant, it contributes to the development of bioactive compounds, including drugs and agrochemicals.

Comparative Analysis with Structurally Similar Compounds

Key Observations :

- Fluorine Substitution: MBFTHPC’s 5-fluoro group enhances metabolic stability and binding interactions, making it more potent than non-fluorinated analogs like 1-Benzyl-4-methyl-THP .

- Aldehyde vs. Methyl : The aldehyde group in 1-Benzyl-THP-4-carbaldehyde confers radical scavenging activity, a feature absent in the methyl-substituted target compound .

- Ester Derivatives : Ethyl 1-Benzyl-THP-4-carboxylate shows moderate neuroprotection but lacks the potency of aldehyde or fluorinated analogs .

Biologische Aktivität

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) is a compound of significant interest in pharmacological research due to its interactions with dopaminergic neurons and its potential implications in neurotoxicity and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of BMTP, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 187.28 g/mol

- Appearance : Liquid at room temperature

The structure consists of a benzyl group attached to the nitrogen atom of a tetrahydropyridine ring, which also carries a methyl group. This unique substitution pattern influences its chemical reactivity and biological activity.

Target of Action

BMTP primarily targets dopaminergic neurons in the brain. The compound is metabolized into 1-methyl-4-phenylpyridinium (MPP+) , which is known to induce neurotoxic effects similar to those observed in Parkinson's disease models.

Mode of Action

BMTP's lipophilicity allows it to cross the blood-brain barrier effectively. Once inside the brain, it is oxidized by the enzyme monoamine oxidase B (MAO-B) , leading to the formation of MPP+, which disrupts mitochondrial function and induces oxidative stress .

Result of Action

The action of BMTP results in dopaminergic neuronal damage , particularly affecting the striatum and substantia nigra—regions critical for movement and reward processing. This neuronal damage is associated with increased free radical production and mitochondrial dysfunction.

Biochemical Pathways

BMTP affects several biochemical pathways:

- Oxidative Stress : The metabolism of BMTP leads to increased oxidative stress within dopaminergic neurons.

- Mitochondrial Function : MPP+ inhibits mitochondrial respiration, contributing to neuronal cell death.

- Dopamine Transport : The pyridinium form of BMTP shows competitive inhibition of dopamine uptake by the dopamine transporter .

Research Applications

BMTP has been studied for various applications in scientific research:

- Neurotoxicology : Used as a model compound to study Parkinson's disease mechanisms.

- Drug Development : Investigated for potential therapeutic properties in treating neurodegenerative diseases.

- Synthesis Precursor : Employed in the synthesis of various heterocyclic compounds .

Neurotoxicity Studies

A study demonstrated that BMTP induces neurotoxic effects in vitro by promoting apoptosis in dopaminergic neurons. The findings indicated that exposure to BMTP resulted in significant cell death, supporting its use as a model for studying Parkinson's disease.

Comparison with MPTP

BMTP is structurally related to MPTP, another compound known for its neurotoxic effects. While BMTP exhibits reduced toxicity compared to MPTP, its metabolites retain some neurotoxic potential, highlighting the importance of structural modifications in determining biological activity .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotoxicity | Induces apoptosis in dopaminergic neurons |

| Oxidative Stress | Increases free radical production leading to neuronal damage |

| Mitochondrial Dysfunction | Inhibits mitochondrial respiration through MPP+ formation |

| Dopamine Transport Inhibition | Competes with dopamine for uptake by transporters |

Q & A

Q. What are the critical experimental design considerations for establishing an MPTP-induced PD model in rodents?

MPTP models require careful optimization of species, strain, dosage, and administration route. For example:

- Strain selection : C57BL/6 mice are highly susceptible due to high monoamine oxidase-B (MAO-B) activity, which converts MPTP to its toxic metabolite MPP+ .

- Dosage protocols : Acute models use 15–30 mg/kg MPTP (intraperitoneal) over 24 hours, while chronic models apply 10–25 mg/kg/day for 5–10 days to mimic progressive neurodegeneration .

- Administration routes : Intraperitoneal (systemic) or stereotaxic nigral injections (for localized damage) .

- Endpoints : Dopaminergic neuron loss in the substantia nigra (SNpc) and striatal dopamine depletion are quantified via tyrosine hydroxylase (TH) immunohistochemistry or HPLC .

Q. Why is MPTP preferentially used to model Parkinson’s disease compared to other neurotoxins?

MPTP replicates key PD features, including:

- Selective dopaminergic toxicity : MPP+ inhibits mitochondrial complex I, causing oxidative stress and neuron death .

- Rapid and reproducible effects : Dopamine depletion occurs within 24–72 hours post-injection, enabling high-throughput studies .

- Species flexibility : Effective in mice, non-human primates, and zebrafish, allowing cross-species mechanistic comparisons .

Advanced Research Questions

Q. How do strain-specific differences in MAO-B activity influence MPTP neurotoxicity in mice?

MPTP toxicity depends on MAO-B-mediated conversion to MPP+. Strains like C57BL/6 (high MAO-B) show severe SNpc neuron loss, while CD-1 (low MAO-B) are resistant . Table 1 : Strain susceptibility and MAO-B correlation

| Strain | MAO-B Activity | Dopamine Depletion (%) |

|---|---|---|

| C57BL/6 | High | 70–80% |

| BALB/c | Moderate | 40–50% |

| CD-1 | Low | <20% |

Q. What mechanisms explain conflicting data on MPTP-induced neuroinflammation across studies?

Discrepancies arise from:

- Time-dependent effects : Acute MPTP triggers microglial activation within 24 hours, but chronic models show sustained astrogliosis .

- Dose-dependent responses : High doses cause necrotic neuron death (minimal inflammation), while subthreshold doses induce prolonged neuroinflammation .

- Species differences : Primates exhibit prolonged microglial activation compared to rodents .

Q. How can researchers validate the "multi-hit hypothesis" of PD using MPTP models?

The multi-hit hypothesis posits that PD arises from combined genetic, environmental, and inflammatory insults. Methodological approaches include:

- Co-administration with pathogens : Influenza A virus exacerbates MPTP toxicity by increasing blood-brain barrier (BBB) permeability, which is reversible with antiviral agents .

- Synergistic toxin models : Combining MPTP with paraquat (a pesticide) amplifies oxidative stress and α-synuclein aggregation .

Q. What neuroprotective strategies are effective in MPTP models, and how are they evaluated?

- Antioxidants : Coenzyme Q10 (Ubisol-Q10) reduces oxidative stress by preserving mitochondrial function, measured via ATP assays and TH+ neuron counts .

- Anti-inflammatories : Agmatine inhibits microglial activation (Iba1 staining) and lowers TNF-α/IL-6 levels .

- MAO-B inhibitors : Selegiline prevents MPTP-to-MPP+ conversion, validated via LC-MS quantification of striatal MPP+ .

Data Contradiction Analysis

Q. Why do some studies report persistent neuroinflammation post-MPTP, while others show resolution?

Key factors include:

- Administration regimen : Acute MPTP causes transient inflammation (resolving in 7 days), while chronic/probenecid-prolonged models sustain gliosis for weeks .

- Endpoint variability : Studies focusing on early timepoints (<7 days) capture peak inflammation, whereas later assessments (>14 days) may miss it .

Q. How can researchers reconcile strain-specific susceptibility with translational relevance to human PD?

- Genetic diversity : Use hybrid strains (e.g., FVB/N × C57BL/6) to mimic human genetic variability .

- Non-human primate models : Macaques better replicate PD’s progressive pathology and motor deficits, bridging rodent-to-human translation .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.